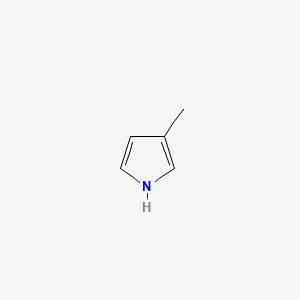

3-Methyl-1H-pyrrole

Beschreibung

Molecular Geometry and Bonding Analysis

3-Methyl-1H-pyrrole (C₅H₇N) is a monosubstituted pyrrole derivative featuring a methyl group at the 3-position of the aromatic ring. The molecular geometry is characterized by a planar five-membered ring system with bond lengths and angles consistent with aromaticity. Computational studies using density functional theory (DFT) at the B3LYP/6-31G(d,p) level reveal C–C bond lengths ranging from 1.378 to 1.442 Å, while the C–N bond length is approximately 1.375 Å. The bond length alternation (BLA) parameter, calculated as the average difference between adjacent C–C bonds, is 0.0154 Å, indicating minimal deviation from a fully delocalized π-system.

The methyl substitution at the 3-position introduces slight asymmetries in the ring. For instance, the C3–C4 bond (1.442 Å) is longer than the C4–C5 bond (1.387 Å) due to the electron-donating effect of the methyl group, which alters local π-conjugation. Internal rotation barriers of the methyl group have been experimentally determined via microwave spectroscopy. The barrier for the 3-methyl rotor is 262.210(27) cm⁻¹, slightly higher than that of 2-methylpyrrole (277.830 cm⁻¹), reflecting positional differences in steric and electronic effects.

Eigenschaften

IUPAC Name |

3-methyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-5-2-3-6-4-5/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKWWZCCJDUWLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89377-19-5 | |

| Record name | 1H-Pyrrole, 3-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89377-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80210600 | |

| Record name | 1H-Pyrrole, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-43-3 | |

| Record name | 3-Methylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylpyrrole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1H-Pyrrole, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

3-Methyl-1H-pyrrole plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, pyrrole derivatives, including this compound, are recognized for their ability to inhibit reverse transcriptase (HIV-1) and cellular DNA polymerases. These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes, leading to inhibition of their activity.

Cellular Effects

This compound exhibits a range of effects on different cell types and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrole derivatives have demonstrated antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and antioxidant activities. These effects are mediated through various mechanisms, including the inhibition of key enzymes and the modulation of oxidative stress pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, pyrrole derivatives can inhibit dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinase, among others. These interactions result in the disruption of critical cellular processes, ultimately leading to the observed biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that pyrrole derivatives can undergo polymerization and other chemical changes upon exposure to light and air. These changes can affect the compound’s activity and efficacy in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial therapeutic effects, while higher doses can lead to toxicity and adverse effects. For example, pyrrole derivatives have been shown to possess anticancer activity at specific dosages, but excessive doses can result in cytotoxicity and other harmful effects. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with several enzymes and cofactors. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. These metabolic processes can influence the compound’s activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are crucial for the compound’s biological activity and its ability to interact with specific biomolecules within the cell.

Biologische Aktivität

3-Methyl-1H-pyrrole, a five-membered heterocyclic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its synthesis, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a pyrrole ring with a methyl group at the 3-position. Its structure contributes to its reactivity and biological interactions, making it a valuable scaffold in drug development.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study synthesized various pyrrole derivatives and assessed their antiproliferative effects on tumor cell lines. Among these, certain derivatives exhibited significant cytotoxicity against melanoma cells with IC50 values comparable to established chemotherapeutics like Carboplatin and Temozolomide . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 1C | SH-4 | 44.63 ± 3.51 | 3.83 |

| Carboplatin | Various | 18.2 | - |

| Temozolomide | Various | 50 | - |

The selectivity index indicates that compound 1C is particularly effective against human melanoma cells, suggesting that modifications at the β-position of the pyrrole ring enhance biological activity through improved ligand-target interactions .

2. Anti-inflammatory Effects

This compound derivatives have also shown promising anti-inflammatory properties. One study evaluated the anti-inflammatory activity of pyrrole-2,5-dione derivatives synthesized from amidrazones. These compounds significantly inhibited pro-inflammatory cytokine production in stimulated peripheral blood mononuclear cells (PBMCs), with some derivatives demonstrating strong inhibition rates .

3. Antimicrobial Activity

The antimicrobial properties of pyrrole compounds are well-documented. Research indicates that certain derivatives possess antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant strains . The mechanisms often involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

Several case studies illustrate the biological activity of this compound:

- Case Study 1 : In vitro studies on pyrrole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including A-549 (lung cancer) and MDA-MB-468 (breast cancer), with IC50 values ranging from to .

- Case Study 2 : The synthesis of new pyrrole derivatives led to compounds that inhibited the proliferation of PBMCs in anti-CD3-stimulated cultures, suggesting potential applications in modulating immune responses .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. Research indicates that substituents at specific positions on the pyrrole ring can enhance or diminish activity against various biological targets. For example, compounds with β-aldehyde substitutions have shown greater antiproliferative effects compared to those with α-aldehyde substitutions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Methyl-1H-pyrrole serves as a crucial building block in the synthesis of bioactive compounds. Its derivatives have been explored for potential therapeutic applications, including:

- Antimicrobial Activity : Research indicates that this compound derivatives exhibit significant antibacterial properties. For example, studies have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 30 to 50 µg/mL .

- Anti-inflammatory Effects : Compounds derived from this compound have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. For instance, in murine models of arthritis, treatment with these compounds resulted in reduced joint swelling and inflammatory markers .

- Anticancer Properties : Some derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cell lines and inhibiting tumor growth through various mechanisms .

Chemical Synthesis

The compound is widely utilized as an intermediate in organic synthesis. Its unique structure enables the formation of complex molecules through various reactions, including:

- Cyclization Reactions : this compound can undergo cyclization to form larger heterocycles, which are valuable in drug discovery and development .

- Functionalization : The nitrogen atom in the pyrrole ring allows for functionalization at different positions, leading to the synthesis of a variety of derivatives with tailored properties for specific applications .

Materials Science

In materials science, this compound is explored for its potential in developing novel materials with specific electronic or optical properties:

- Conductive Polymers : Pyrrole derivatives are used to create conductive polymers that have applications in organic electronics and sensors. The incorporation of 3-methyl groups can enhance the stability and conductivity of these materials .

- Coatings and Films : The compound's ability to form thin films makes it suitable for protective coatings with anti-corrosive properties. These coatings are beneficial in various industrial applications .

Antimicrobial Activity of this compound Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anti-inflammatory | Reduces cytokine levels in inflammatory models |

| Antioxidant | Scavenges free radicals, protecting cells from oxidative damage |

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial efficacy of a derivative of this compound against Staphylococcus aureus. Results indicated a dose-dependent inhibition of bacterial growth, with significant reductions at concentrations above 40 µg/mL.

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory effects of this compound demonstrated that treatment led to decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cell cultures exposed to inflammatory stimuli. This suggests its potential as a therapeutic agent for inflammatory conditions.

Vergleich Mit ähnlichen Verbindungen

Structural and Substitution Effects

The position and number of substituents on the pyrrole ring critically influence chemical reactivity, polymerizability, and applications. Key derivatives include:

Key Observations :

- Polymer Applications : 3MPy-based homopolymers exhibit lower crosslinking than Py, while 3,4DMPy forms exclusively linear chains .

- Flavor Chemistry : 3MPy is specific to coffee powder, whereas 2-ethyl-4-methyl-1H-pyrrole and 1-butyl-1H-pyrrole are found in brewed coffee, indicating substituent-dependent volatility .

- Protein Markers : 3MPy, indole, and 3-methyl-indole are pyrolysis markers for animal glue and egg white, distinguishing them from plant-derived markers .

Reactivity Trends :

Physical and Spectroscopic Properties

Notable Differences:

Vorbereitungsmethoden

Hantzsch Pyrrole Synthesis

The Hantzsch reaction is a well-established method for synthesizing pyrroles, including this compound. This method involves the reaction of β-ketoesters with ammonia or primary amines and α-haloketones.

- Combine β-ketoester, ammonia, and an α-haloketone in an appropriate solvent.

- Heat the mixture to facilitate the formation of the pyrrole ring.

- High yields of substituted pyrroles.

- Versatile starting materials.

- Requires careful control of reaction conditions to avoid side reactions.

Knorr Pyrrole Synthesis

The Knorr synthesis involves the reaction of an α-amino ketone or α-amino-β-ketoester with an activated methylene compound.

- Mix α-amino ketone with an activated methylene compound in a solvent such as ethanol.

- Heat to promote cyclization to form the pyrrole.

- Effective for synthesizing various substituted pyrroles.

- The choice of starting materials can limit the scope of substitutions.

Paal-Knorr Synthesis

This method is particularly useful for synthesizing pyrroles from 1,4-dicarbonyl compounds (like diketones).

- Treat a diketone with ammonium acetate in a solvent such as acetic acid.

- Heat the mixture to facilitate the formation of the pyrrole structure.

- Simple and straightforward procedure.

- Limited to specific diketones and may require purification steps.

Recent Advances in Synthesis

Recent research has focused on improving yield and efficiency in the synthesis of this compound through novel methodologies:

One-Pot Three-Component Reactions

Recent studies have introduced one-pot reactions that combine multiple components to synthesize pyrroles efficiently.

Example Reaction:

A study reported synthesizing this compound from α-hydroxyketones, oxoacetonitriles, and primary amines under mild conditions using acetic acid as a catalyst.

Yield: Approximately 76% with minimal side products.

Use of Microwave Irradiation

Microwave-assisted synthesis has been explored to enhance reaction rates and yields for pyrrole formation.

- Combine reactants in a microwave reactor.

- Optimize temperature and time for maximum yield.

- Significantly reduced reaction times.

- Requires specialized equipment.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|

| Hantzsch Pyrrole Synthesis | 70-90 | Moderate | Versatile starting materials | Sensitive to reaction conditions |

| Knorr Pyrrole Synthesis | 65-85 | Moderate | Effective for varied substitutions | Limited by starting materials |

| Paal-Knorr Synthesis | 60-80 | Longer | Simple procedure | Specific substrate requirements |

| One-Pot Three Component | 76 | Short | High efficiency | Potential for side reactions |

| Microwave-Assisted | Up to 95 | Very Short | Fast and efficient | Requires specialized equipment |

Q & A

Q. What are the common synthetic routes for preparing 3-Methyl-1H-pyrrole and its derivatives in academic research?

- Methodological Answer : this compound derivatives are typically synthesized via coupling reactions, cyclization, or functionalization of pre-existing pyrrole frameworks. For example:

- Direct Functionalization : Ethyl this compound-2-carboxylate reacts with acyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) under reflux conditions to yield substituted derivatives. Purification involves recrystallization from methanol .

- Oxidative Coupling : Refluxing intermediates with chloranil in xylene for 25–30 hours, followed by NaOH treatment and repeated washing, is a standard protocol for synthesizing sulfonated pyrrole analogs .

- Purification : Commercial this compound is purified via vacuum distillation to remove impurities before polymerization studies .

Q. How is X-ray crystallography employed to determine the molecular structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key steps include:

- Data Collection : Crystals are mounted and irradiated at low temperatures (e.g., 113 K) to minimize radiation damage. Data collection uses software like CrystalClear .

- Structure Solution : Programs such as SHELXS97 solve phase problems via direct methods, while SHELXL97 refines structures using least-squares algorithms .

- Validation : PLATON checks for geometric irregularities and validates hydrogen-bonding networks .

Table 1 : Crystallographic data for a this compound derivative (from ):

| Parameter | Value |

|---|---|

| Temperature (K) | 113 |

| R factor | 0.035 |

| wR factor | 0.091 |

| Mean C–C bond length (Å) | 0.002 |

| Data-to-parameter ratio | 12.0 |

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in spectroscopic data (e.g., NMR, MS) when synthesizing novel this compound analogs?

- Methodological Answer : Contradictions in spectral data (e.g., unexpected splitting in NMR or mismatched molecular ion peaks in MS) require:

- Multi-Technique Cross-Validation : Confirm structures using complementary methods like SCXRD, high-resolution MS (HRMS), and IR spectroscopy. For example, SCXRD resolved ambiguities in a 3-methylpyrrole carboxamide derivative’s regiochemistry .

- Computational Modeling : Density functional theory (DFT) predicts NMR chemical shifts and compares them to experimental data to identify misassignments .

- Isotopic Labeling : Use - or -labeled precursors to trace signal origins in complex spectra .

Q. How does the introduction of methyl substituents at the 3-position influence the electronic properties and polymerization behavior of pyrrole-based systems?

- Methodological Answer : Methyl groups at the 3-position minimally disrupt the pyrrole ring’s aromaticity but sterically modulate polymer chain packing:

- Electronic Effects : The methyl group’s electron-donating nature slightly increases the highest occupied molecular orbital (HOMO) energy, as shown in cyclic voltammetry studies. However, conductivity in poly(3-methylpyrrole) remains comparable to unsubstituted polypyrrole due to retained π-conjugation .

- Mechanical Properties : Methyl substitution reduces polymer chain flexibility, enhancing Young’s modulus by ~20% in electrochemical actuators. This is quantified via stress-strain assays and dynamic mechanical analysis (DMA) .

- Synthetic Optimization : Polymerization in the presence of sodium dodecylbenzenesulfonate (NaDBS) improves solubility and film-forming capability, critical for device integration .

Q. What computational approaches are effective in predicting the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- Fukui Function Analysis : Identifies nucleophilic (C-2 and C-5) and electrophilic (C-4) sites using DFT-based reactivity descriptors. This predicts regioselectivity in halogenation or nitration reactions .

- Transition State Modeling : Locates energy barriers for reactions like Friedel-Crafts alkylation using Gaussian or ORCA software. For example, methyl groups at C-3 reduce steric hindrance at C-5, favoring substitution at this position .

- Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions, guiding choice of reaction media (e.g., acetonitrile vs. toluene) to optimize yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.